(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid

Catalog No.
S13460313
CAS No.
M.F
C12H17NO4
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid

Product Name

(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid

IUPAC Name

(2S)-2-(aminomethyl)-3-(2,5-dimethoxyphenyl)propanoic acid

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C12H17NO4/c1-16-10-3-4-11(17-2)8(6-10)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m0/s1

InChI Key

QMAVJLLJGFZIKV-VIFPVBQESA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(CN)C(=O)O

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C[C@@H](CN)C(=O)O

(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative characterized by its unique structure, which includes an amino group and a propanoic acid backbone attached to a 2,5-dimethoxybenzyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications. The molecular formula of (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid is C12H17NO4C_{12}H_{17}NO_4 with a molecular weight of approximately 251.28 g/mol.

Typical for amino acids and their derivatives:

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), facilitating the formation of carbonyl groups.
  • Reduction: Common reducing agents like sodium borohydride can reduce functional groups within the compound.
  • Substitution: Nucleophilic substitution reactions may occur at the benzyl position or at the amino group, allowing for further functionalization.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid exhibits notable biological activities primarily related to its interaction with neurotransmitter systems. It has been studied for its potential role as an allosteric modulator of glutamate receptors, which are crucial in synaptic plasticity and cognitive functions. Preliminary studies suggest that this compound may influence synaptic transmission, potentially offering therapeutic benefits in neuropsychiatric disorders such as depression and anxiety .

Additionally, due to the presence of methoxy groups on the benzyl ring, (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid may exhibit anti-inflammatory and analgesic properties, although further research is necessary to validate these effects.

The synthesis of (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available starting materials like 2,5-dimethoxybenzaldehyde.
  • Formation of the Propanoic Acid Backbone: The reaction involves forming the propanoic acid structure through methods such as reductive amination or via a Mannich reaction.
  • Chiral Resolution: If necessary, chiral resolution techniques may be employed to isolate the (S)-enantiomer from racemic mixtures.
  • Purification: The final product is purified using techniques like chromatography to achieve high purity suitable for biological testing.

Various synthetic routes have been reported in literature that optimize yield and purity while minimizing environmental impact .

(S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting neurological conditions due to its interaction with glutamate receptors.
  • Research Tools: It can serve as a biochemical probe in studies related to neurotransmission and synaptic plasticity.
  • Synthetic Chemistry: This compound can be utilized as an intermediate in synthesizing more complex molecules with desired biological activities.

Studies investigating the interactions of (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid have revealed its potential as an allosteric modulator of glutamate receptors. In vitro assays indicate that it may enhance receptor activity, suggesting a role in modulating excitatory neurotransmission. These interactions are critical for understanding its therapeutic potential in treating neurodegenerative diseases and mood disorders .

Several compounds share structural similarities with (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid. Below is a comparison highlighting their unique properties:

Compound NameStructural FeaturesUnique Properties
3-Amino-2-(4-methoxybenzyl)propanoic acidSimilar propanoic acid structure with a methoxy groupPotentially different receptor affinity
(R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acidEnantiomer of (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acidMay exhibit different biological activity
3-Amino-4-(2,5-dimethoxyphenyl)butanoic acidLonger carbon chain with similar aromatic substitutionDifferent pharmacokinetic properties

These compounds illustrate the uniqueness of (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid due to its specific chiral configuration and functional groups that influence its biological interactions and therapeutic potential .

XLogP3

-1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

239.11575802 g/mol

Monoisotopic Mass

239.11575802 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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